molecular formula C20H20FN3O2S B2952236 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899958-71-5

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2952236
CAS No.: 899958-71-5
M. Wt: 385.46
InChI Key: MIQUSNYSAOXRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone features a piperazine core linked to a 4-methoxybenzothiazole moiety and a 4-fluorophenyl-substituted ethanone group. Its structure combines three pharmacologically relevant elements:

  • 4-Methoxybenzo[d]thiazole: A heterocyclic scaffold known for anticancer and antimicrobial activity due to its planar aromatic system and hydrogen-bonding capacity .
  • Piperazine: Enhances solubility and serves as a flexible spacer for interacting with biological targets .
  • 4-Fluorophenyl ethanone: The fluorine atom improves metabolic stability and membrane permeability, while the ketone group enables hydrogen bonding .

This compound’s design leverages structural motifs common in kinase inhibitors and antiproliferative agents, though its specific biological profile requires further study.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-16-3-2-4-17-19(16)22-20(27-17)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUSNYSAOXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine-Ethanone Backbones

Key analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent on Benzothiazole Substituent on Piperazine Molecular Weight (g/mol) Key Properties Source
Target Compound 4-Methoxy 4-Fluorophenyl-ethanone ~427.5 (calculated) High polarity due to methoxy group; potential for π-π stacking
5j () None (plain benzothiazole) 4-(Benzothiazolylthio) 507.10 Lower polarity; higher molecular weight due to thioether linkage
6a () None Phenylthio 424.50 Moderate antiproliferative activity (IC₅₀: ~15 µM)
7e () N/A (sulfonyl group) 4-Methoxyphenylsulfonyl 503.54 Electron-withdrawing sulfonyl group; increased solubility
Compound 11 () None 4-Chlorophenylsulfonyl 475.97 Strong electron-withdrawing effects; anticancer activity against MCF-7
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with sulfonyl or chloro substituents in analogues (electron-withdrawing), influencing electronic interactions with targets .
  • Biological Activity : While the target compound lacks reported bioactivity data, analogues like 6a () and Compound 11 () show antiproliferative effects, suggesting the benzothiazole-piperazine scaffold is pharmacologically promising .

Role of Fluorophenyl and Methoxy Substitutions

  • 4-Fluorophenyl : Present in the target compound and analogues like ’s thiazolylhydrazones, this group enhances binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) and improves metabolic stability .
  • 4-Methoxybenzothiazole : Compared to unsubstituted benzothiazoles (e.g., 5j, 6a), the methoxy group may enhance DNA intercalation or hydrogen bonding, as seen in related anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.